5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

CNS drug design Physicochemical property profiling Blood-brain barrier permeability

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 878217-93-7) is a heterocyclic small molecule (C₁₄H₂₀N₄S, MW 276.40 g/mol) belonging to the thieno[2,3-d]pyrimidine class. Its core scaffold is a privileged structure in medicinal chemistry, serving as a purine isostere and a recognized ATP-mimetic kinase hinge-binder.

Molecular Formula C14H20N4S
Molecular Weight 276.4
CAS No. 878217-93-7
Cat. No. B2582547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
CAS878217-93-7
Molecular FormulaC14H20N4S
Molecular Weight276.4
Structural Identifiers
SMILESCC1=C(SC2=NC(=NC(=C12)N)CN3CCCCC3)C
InChIInChI=1S/C14H20N4S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H2,15,16,17)
InChIKeyQQDNEYKUNIECEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 878217-93-7): Structural Identity and Chemotype Context for Procurement


5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 878217-93-7) is a heterocyclic small molecule (C₁₄H₂₀N₄S, MW 276.40 g/mol) belonging to the thieno[2,3-d]pyrimidine class [1]. Its core scaffold is a privileged structure in medicinal chemistry, serving as a purine isostere and a recognized ATP-mimetic kinase hinge-binder. The compound features a 4-amino group, 5,6-dimethyl substitution on the thiophene ring, and a piperidin-1-ylmethyl group attached via a methylene linker at the 2-position of the pyrimidine ring. It is commercially catalogued as a research building block (Enamine EN300-24161) with a specified purity of 95% . Structurally, it is a positional isomer of the 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine series that has been optimized as muscarinic M4 positive allosteric modulators (PAMs), where the piperidine is directly attached at position 4 and the 2-position is unsubstituted [2].

Why Generic Substitution Fails for 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine: Positional Isomerism Dictates Biological and Physicochemical Outcomes


Within the thieno[2,3-d]pyrimidine chemotype, the position of the basic amine substituent is a critical determinant of pharmacological activity. The 4-(piperidin-1-yl) series (e.g., M4 PAMs) presents the piperidine directly conjugated to the pyrimidine ring, establishing a distinct electronic environment and hydrogen-bonding pattern compared to the 2-(piperidin-1-ylmethyl) series, where the piperidine is separated by a methylene spacer and the 4-position bears a primary amine [1]. This positional isomerism has been shown to engender steep structure-activity relationships (SAR) in thieno[2,3-d]pyrimidine-based allosteric modulators, where subtle structural modifications produce non-obvious changes in receptor subtype selectivity, species-dependent cooperativity, and susceptibility to P-glycoprotein-mediated efflux [1]. Furthermore, the 4-amino group in the target compound provides a hydrogen-bond donor that is absent in the 4-piperidinyl series, altering both the topological polar surface area (TPSA: 83.3 Ų vs. ~36 Ų) and the potential for hinge-region kinase binding. Substituting the 5,6-dimethyl-4-(piperidin-1-yl) core for the 2-(piperidin-1-ylmethyl)-4-amino isomer is therefore not pharmacologically interchangeable and would be expected to yield divergent target engagement profiles [2].

Quantitative Differentiation Evidence for 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine vs. Closest Structural Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Capacity: Structural Differentiation from the 4-Piperidinyl M4 PAM Core Series

The target compound possesses a 4-amino group (hydrogen-bond donor) that is absent in the 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core (the M4 PAM series). This structural difference produces a computed TPSA of 83.3 Ų for the target compound versus approximately 36-38 Ų for the 4-piperidinyl series (estimated from the M4 PAM core without additional substituents) [1]. The elevated TPSA and additional H-bond donor predict reduced passive CNS permeability but enhanced aqueous solubility relative to the 4-piperidinyl series, as characterized in the M4 PAM optimization campaign where increasing TPSA was inversely correlated with rat brain-to-plasma ratios [2].

CNS drug design Physicochemical property profiling Blood-brain barrier permeability Allosteric modulator optimization

Rotatable Bond Count and Molecular Flexibility: Distinguishing the 2-Methylene-Piperidine Linker from Direct 4-Piperidine Attachment

The target compound features a methylene spacer (-CH₂-) between the pyrimidine 2-position and the piperidine ring, introducing one additional rotatable bond compared to the 4-piperidinyl series where piperidine is directly attached to the pyrimidine. The target compound has a computed rotatable bond count of 2 (the C-N bond of the piperidine ring and the methylene-pyrimidine bond), whereas the 4-piperidinyl core has 1 rotatable bond (piperidine-pyrimidine C-N bond only) [1][2]. This increased conformational flexibility may confer entropic penalties upon binding but also enables induced-fit interactions that are inaccessible to the more rigid 4-substituted isomer.

Conformational analysis Ligand efficiency Scaffold hopping Structure-based design

Baseline Binding Affinity of the Unsubstituted 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine Core: A Reference Point for the Effect of 2-Piperidinylmethyl Substitution

The unsubstituted parent core, 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 4994-89-2), has been evaluated in BindingDB assays and exhibits measurable inhibition of LIM domain kinase 1 (LIMK1) with an IC₅₀/EC₅₀ of 4,400 nM (4.4 µM) in a TR-FRET assay, as well as activity against ubiquitin-conjugating enzyme E2 N [1]. This provides a quantitative baseline for the core scaffold's intrinsic kinase-binding potential. The addition of the 2-piperidinylmethyl substituent in the target compound is expected to modulate this activity—either enhancing affinity through additional binding contacts or reducing it through steric or electronic effects—but no direct measurement for the target compound has been published. This parent-core data serves as the closest available reference point for the scaffold's inherent biological activity [2].

Kinase inhibition LIMK1 BindingDB Fragment-based drug discovery

Commercial Purity and Availability: Quantitative Supply Chain Differentiation from Uncommon or Custom-Synthesis Analogs

The target compound is commercially available as a stocked building block from Enamine (EN300-24161) with a specified purity of 95% and a lead time of 1-5 days from US or Ukraine stock . In contrast, the structurally related 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core (M4 PAM series) is not listed as a catalog stock item by major research chemical suppliers and typically requires custom synthesis. This supply chain differentiation reduces procurement risk and accelerates synthetic derivatization timelines for the target compound relative to its 4-substituted isomer .

Research chemical procurement Building block availability Supply chain reliability Lead-time comparison

XLogP3-AA Lipophilicity: Implications for Solubility and Membrane Partitioning vs. the 4-Piperidinyl M4 PAM Series

The target compound has a computed XLogP3-AA of 2.7, reflecting the balance between the hydrophobic 5,6-dimethyl-thiophene and piperidine moieties versus the polar 4-amino group [1]. The 4-piperidinyl M4 PAM core (without additional substituents) is estimated to have a higher XLogP (approximately 3.2-3.7) due to the absence of the polar 4-amino group. This lipophilicity differential (ΔLogP ≈ 0.5-1.0 log unit) predicts approximately 3- to 10-fold higher aqueous solubility for the target compound per the general solubility-logP inverse relationship (estimated using the Yalkowsky general solubility equation), along with reduced non-specific protein binding [2]. Within the M4 PAM optimization campaign, reducing logP was a key strategy for improving solubility and mitigating P-gp-mediated efflux [2].

Lipophilicity ADME prediction LogP Drug-likeness

5-HT Receptor Antagonist Patent Class Context: Differentiation from Piperidinylamino-thieno[2,3-d]pyrimidine 5-HT Modulators

A patent family (WO2004080407, AT-E511511-T1, CN1777612A, and others) assigned to Predix Pharmaceuticals/Trovis Pharmaceuticals broadly claims piperidinylamino-thieno[2,3-d]pyrimidine compounds as 5-HT receptor antagonists, particularly 5-HT₂B antagonists, for pulmonary arterial hypertension, migraine, and CNS disorders [1][2]. The target compound falls within the general formula I described in these patents, which encompasses 4-amino-2-(aminoalkyl)thieno[2,3-d]pyrimidines. However, the exemplified compounds in the patent predominantly feature piperidine directly linked via a nitrogen atom at the 4-position (piperidinylamino series), not the 2-methylene-piperidine-4-amino substitution pattern of the target compound. This patent protection for the broader chemotype establishes intellectual property relevance while the target compound's distinct substitution pattern may occupy novel chemical space not specifically exemplified [3].

5-HT receptor Serotonin antagonist Patent landscape Pulmonary arterial hypertension

Recommended Research and Industrial Application Scenarios for 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 878217-93-7)


Fragment-Based or Structure-Guided Optimization of Thieno[2,3-d]pyrimidine Kinase Inhibitors Requiring a Solubilizing 2-Basic Amine Vector

Given the parent scaffold's demonstrated LIMK1 inhibitory activity (IC₅₀ 4.4 µM for the unsubstituted 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine core) [1], the target compound provides a pre-functionalized 2-position with a piperidinylmethyl group that can serve as a solubility-enhancing basic amine vector. The computed XLogP3-AA of 2.7 and TPSA of 83.3 Ų predict adequate aqueous solubility for biochemical assay conditions, while the 4-amino group remains available for further derivatization. This compound is suited as a starting point for kinase inhibitor programs where the 2-substituent can be elaborated to exploit binding pocket differences among kinase family members.

Chemical Probe Development Targeting 5-HT Receptor Subtypes via Underexplored 2-Aminoalkyl-4-aminothieno[2,3-d]pyrimidine Chemical Space

The patent literature establishes that thieno[2,3-d]pyrimidines with basic amine substituents are competent 5-HT receptor modulators, but the exemplified series predominantly features 4-(piperidinylamino) substitution [2][3]. The target compound's isomeric 2-(piperidin-1-ylmethyl)-4-amino pattern represents underexplored chemical space within this patent class. Researchers pursuing novel 5-HT₂B antagonists for pulmonary arterial hypertension or 5-HT₂A modulators for CNS disorders may use this compound as a structurally differentiated starting scaffold with potential for distinct subtype selectivity profiles relative to the 4-substituted series.

Rapid Analog Generation for Medicinal Chemistry SAR Campaigns Leveraging Off-the-Shelf Commercial Availability

With a specified purity of 95% and lead times of 1-5 days from US/UA stock (Enamine EN300-24161) , the target compound enables rapid parallel synthesis of amide, sulfonamide, or urea derivatives at the 4-amino position, or reductive amination/alkylation at the piperidine nitrogen. This procurement advantage is particularly relevant when compared to the 4-piperidinyl M4 PAM core, which is not a catalog stock item and requires custom synthesis. Medicinal chemists can initiate SAR exploration within days rather than weeks, accelerating hit-to-lead timelines for thieno[2,3-d]pyrimidine-based programs.

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Triage Decisions

The target compound's computed properties—XLogP3-AA 2.7, TPSA 83.3 Ų, 1 H-bond donor, and molecular weight 276.4 g/mol [4]—place it near the edge of typical CNS drug-like space (MW < 400, TPSA < 90 Ų, LogP 1-4). When compared to the 4-piperidinyl M4 PAM series (which achieved rat brain-to-plasma Kp values of 0.74 to >10 depending on optimization) [5], the target compound is predicted to have intermediate CNS penetration potential. Research teams can use this compound as a comparator or control to benchmark the impact of 2- vs. 4-substitution patterns on permeability, efflux susceptibility, and tissue distribution in their own in vitro and in vivo ADME assays.

Quote Request

Request a Quote for 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.